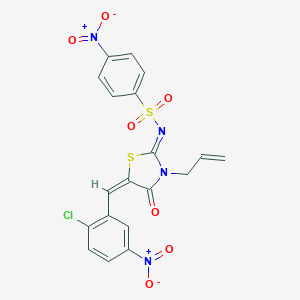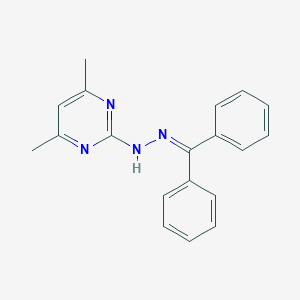![molecular formula C27H18Cl2N2 B403890 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole](/img/structure/B403890.png)
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of biphenyl, dichlorophenyl, and phenyl groups attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Biphenyl-4-yl Intermediate: The biphenyl-4-yl group can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of 2,4-Dichlorophenyl Intermediate: The 2,4-dichlorophenyl group can be introduced through a halogenation reaction of a suitable aromatic precursor.
Imidazole Ring Formation: The final step involves the cyclization of the biphenyl-4-yl and 2,4-dichlorophenyl intermediates with a suitable nitrogen source to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(biphenyl-4-yl)-2-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole: Lacks the biphenyl-4-yl group, which may affect its chemical properties and reactivity.
Uniqueness
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole is unique due to the presence of both biphenyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical reactions.
Propriétés
Formule moléculaire |
C27H18Cl2N2 |
|---|---|
Poids moléculaire |
441.3g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C27H18Cl2N2/c28-22-15-16-23(24(29)17-22)27-30-25(20-9-5-2-6-10-20)26(31-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,30,31) |
Clé InChI |
PWSAQAGYZPKQPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a-methyl-3-phenyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B403808.png)
![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B403812.png)
![2',6'-ditert-butyl-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403813.png)

![3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)


![2',6'-ditert-butyl-6-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403821.png)




